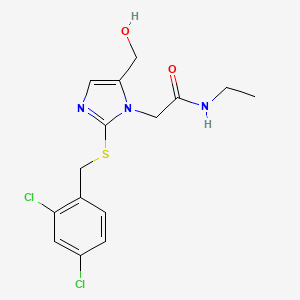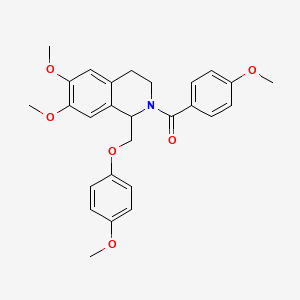![molecular formula C25H25Cl2N5O2 B2875082 3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione CAS No. 923422-60-0](/img/structure/B2875082.png)
3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C25H25Cl2N5O2 and its molecular weight is 498.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of related heterocyclic compounds involves complex reactions yielding diverse molecular structures with potential pharmacological applications. For example, the alkylation of 3-cyanopyridine-2(1H)-thiones leads to the formation of pyrido-thieno-diazepino-purine dione derivatives, showcasing a method to construct penta- and hexacyclic heterocyclic systems (V. Dotsenko, D. V. Sventukh, & S. Krivokolysko, 2012). Such synthetic approaches are crucial for developing new therapeutic agents by exploring the chemistry of heterocyclic compounds.
Biological Evaluation and Applications
A key area of research for compounds with a diazepine core is their potential as therapeutic agents. One study on 1,4-diazepines as HDM2 antagonists reveals that certain derivatives can substantially antagonize the binding between HDM2 and p53, suggesting their utility in cancer treatment (P. Raboisson et al., 2005). This aligns with efforts to design molecules that can mimic the alpha-helix of p53 peptide, a promising scaffold for developing HDM2-p53 antagonists.
Molecular Docking and In Silico Studies
Advanced computational methods, including molecular docking and in silico studies, play a significant role in understanding the interaction between these compounds and biological targets. For instance, novel xanthine-based ligands have been designed to act on adenosine receptors and monoamine oxidase B, demonstrating the integration of biochemical and computational techniques in drug discovery (Michał Załuski et al., 2019). Such studies not only help in predicting the biological activity of new compounds but also in refining their structures for enhanced efficacy and selectivity.
Spectroscopic Analysis and Property Evaluation
Vibrational spectroscopic techniques, alongside quantum mechanical studies, are essential for the detailed characterization of these compounds. The investigation into the spectroscopic properties of related diazepine derivatives provides insights into their molecular geometry, vibrational wavenumbers, and electronic properties, which are critical for understanding their pharmacological potential (Tintu K. Kuruvilla et al., 2018). Such analyses contribute to a deeper understanding of the structure-activity relationships that underpin their biological activities.
Propiedades
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-4a,6,7,8,9,11a-hexahydropurino[7,8-a][1,3]diazepine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N5O2/c1-3-16-9-11-17(12-10-16)30-13-4-5-14-31-21-22(28-24(30)31)29(2)25(34)32(23(21)33)15-18-19(26)7-6-8-20(18)27/h6-12,21-22H,3-5,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXSWMIXQQSSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCCN3C2=NC4C3C(=O)N(C(=O)N4C)CC5=C(C=CC=C5Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Cyclopropyl-N-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2874999.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)
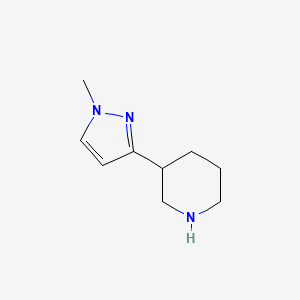

![2,4-Dimethyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]pyrimidine](/img/structure/B2875009.png)
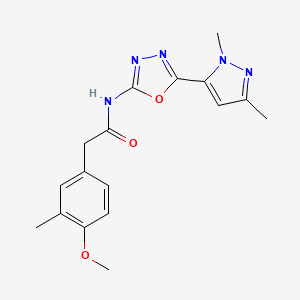
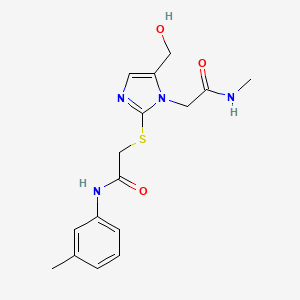
![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)](/img/structure/B2875012.png)

